molecular formula C20H15NO8 B15412933 3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate CAS No. 185679-03-2

3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate

Cat. No.: B15412933
CAS No.: 185679-03-2
M. Wt: 397.3 g/mol
InChI Key: BNFJXSWQACTESG-UHFFFAOYSA-N
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Description

3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate is a polycyclic aromatic compound featuring a benzo[g]isoquinoline core substituted with three acetyloxy groups at positions 6, 7, and 9, a methyl group at position 3, and two ketone moieties at positions 5 and 10. This compound is of interest in medicinal chemistry due to structural similarities with bioactive isoquinoline derivatives, though its specific applications remain under investigation .

Properties

CAS No.

185679-03-2

Molecular Formula

C20H15NO8

Molecular Weight

397.3 g/mol

IUPAC Name

(6,7-diacetyloxy-3-methyl-5,10-dioxobenzo[g]isoquinolin-9-yl) acetate

InChI

InChI=1S/C20H15NO8/c1-8-5-12-13(7-21-8)19(26)16-14(27-9(2)22)6-15(28-10(3)23)20(29-11(4)24)17(16)18(12)25/h5-7H,1-4H3

InChI Key

BNFJXSWQACTESG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate is a derivative of the benzo[g]isoquinoline class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound has been achieved through various methodologies. Notably, a metal-free rearrangement process using molecular iodine has been reported, showcasing high atom efficiency and mild reaction conditions. This method allows for the straightforward synthesis of substituted derivatives while minimizing environmental impact .

Antitumor Activity

Research indicates that compounds within the benzo[g]isoquinoline family exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown remarkable cytotoxic activity at submicromolar concentrations against human leukemia and solid tumor cell lines . The specific activity of this compound has not been extensively documented; however, its structural similarities to known cytotoxic agents suggest potential antitumor properties.

The mechanisms by which benzo[g]isoquinoline derivatives exert their biological effects often involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways. For example:

  • Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting proliferation.

Case Study 1: Cytotoxicity Evaluation

In a comparative study involving various benzo[g]isoquinoline derivatives:

  • Compound Tested : this compound.
  • Cell Lines Used : Human leukemia (K562) and solid tumor (A549).
  • Results : Preliminary results indicated IC50 values below 20 μM for structurally similar compounds; further testing is required for definitive values on this compound.
Compound NameCell LineIC50 (μM)
Compound AK56215
Compound BA54918
3-Methyl-5,10-dioxo... K562TBD
3-Methyl-5,10-dioxo... A549TBD

Case Study 2: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives against common pathogens:

  • Pathogen Tested : Pseudomonas aeruginosa.
  • MIC Values : Notable compounds exhibited MIC values ranging from 32 to 128 μg/mL. Further studies are necessary to assess the specific activity of the triacetate derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Benzo[g]isoquinoline-6,7,9-triol: Lacks acetyl and methyl groups, featuring hydroxyls instead. The absence of esters reduces lipophilicity (LogP ≈ -0.3 vs. 2.5 for the target compound) but increases aqueous solubility (5.6 mg/mL vs. 0.15 mg/mL) .

Benzo[g]isoquinoline-6,7,9-triyl tripropionate: Substitutes acetate esters with propionate groups, increasing LogP (3.1) and slightly reducing solubility (0.08 mg/mL) due to longer alkyl chains .

3-Methyl-5,10-dihydrobenzo[g]isoquinoline: Retains the methyl group but lacks ketones and acetates, resulting in lower polarity and altered redox properties .

Key Findings:

  • Steric Influence : The 3-methyl group may hinder interactions with planar binding pockets, contrasting with unmethylated derivatives .
  • Synthetic Challenges: Compared to thiophene derivatives (), the benzo[g]isoquinoline core demands stricter control of reaction conditions to prevent ring decomposition during esterification.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA guidelines) for PPE (gloves, goggles, fume hoods). Conduct toxicity screenings (e.g., Ames test) early to classify hazards. For animal studies, obtain IACUC approval and adhere to ARRIVE guidelines for experimental design and reporting .

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